molecular formula C10H16N6OS B8196061 Cimetidine sulfoxide CAS No. 151258-41-2

Cimetidine sulfoxide

Cat. No.: B8196061
CAS No.: 151258-41-2
M. Wt: 268.34 g/mol
InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cimetidine sulfoxide, a metabolite of cimetidine, shares the same primary target as its parent compound, cimetidine . The primary target of cimetidine is the histamine H2 receptor . These receptors are predominantly found on the basolateral membrane of the gastric parietal cells . The H2 receptors play a crucial role in gastric acid secretion, which is essential for digestion .

Mode of Action

This compound, like cimetidine, is a H2 receptor antagonist . It works by competitively inhibiting the binding of histamine to the H2 receptors . This inhibition blocks the normal stimulatory effect of histamine on gastric acid secretion, leading to a reduction in the volume and acidity of gastric acid .

Biochemical Pathways

The action of this compound affects the biochemical pathway of gastric acid secretion. By blocking the H2 receptors, it inhibits the histamine-stimulated adenylate cyclase pathway. This results in decreased levels of cyclic adenosine monophosphate (cAMP), reducing proton pump activity and thus, gastric acid secretion .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely to be similar to those of cimetidine. Cimetidine is well absorbed after oral dosing, with a bioavailability of 60-70% . It is metabolized in the liver, with this compound being one of its major metabolites . The elimination half-life of cimetidine is approximately 123 minutes . These properties influence the bioavailability of cimetidine and its metabolites, including this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the stomach’s parietal cells. By inhibiting the H2 receptors, it reduces gastric acid secretion, leading to a decrease in gastric volume and acidity . This results in an overall reduction in gastric acidity, providing relief from conditions like gastroesophageal reflux disease (GERD), peptic ulcer disease, and pathological hypersecretion associated with Zollinger-Ellison Syndrome .

Action Environment

Environmental factors can influence the action of this compound. For instance, the pH of the stomach can affect the drug’s absorption and efficacy . Additionally, photochemical reactions in the environment can lead to the degradation of cimetidine, affecting its stability and action .

Safety and Hazards

Cimetidine is used to inhibit stomach acid production and is used in the treatment of heartburn and peptic ulcers . Reported side effects of cimetidine include diarrhea, rashes, dizziness, fatigue, constipation, and muscle pain, all of which are usually mild and transient .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimetidine sulfoxide can be synthesized through the oxidation of cimetidine. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and degradation of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Cimetidine sulfoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimetidine sulfoxide is unique due to its specific metabolic pathway and the formation of distinct metabolites such as cimetidine sulfone. Its ability to inhibit cytochrome P450 enzymes also sets it apart from other histamine H2 receptor antagonists, potentially leading to different drug-drug interactions .

Properties

IUPAC Name

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6OS/c1-8-9(16-7-15-8)5-18(17)4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJLJLYVNQFCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969219
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-72-8, 151258-41-2, 151258-42-3
Record name Cimetidine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54237-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cimetidine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054237728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cimetidine sulfoxide, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151258423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyano-N''-methyl-N'-{2-[(4-methyl-1H-imidazol-5-yl)methanesulfinyl]ethyl}guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50969219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIMETIDINE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6V3T9UG74
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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